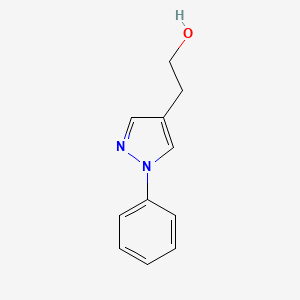
2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Descripción general
Descripción
2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, also known as PPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PPE is a pyrazole derivative that possesses unique pharmacological properties, making it an attractive candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with various molecular targets in the body. 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism. Furthermore, 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has been found to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Biochemical and Physiological Effects:
2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has also been shown to decrease the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a molecule involved in inflammation. In addition, 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which can help protect against oxidative stress-related damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol offers several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol also possesses unique pharmacological properties, making it an attractive candidate for drug development. However, there are also some limitations associated with 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. Its low solubility in water can make it challenging to administer in vivo. In addition, the optimal dosage and duration of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol treatment have not been fully established, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. One area of interest is the development of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol's potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the development of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol analogs with improved pharmacological properties could lead to the discovery of novel drugs with therapeutic potential.
Aplicaciones Científicas De Investigación
2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In addition, 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has been found to exhibit antioxidant properties, which can help protect against oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-(1-phenylpyrazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-7-6-10-8-12-13(9-10)11-4-2-1-3-5-11/h1-5,8-9,14H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHAQLFAIXBDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B3374461.png)
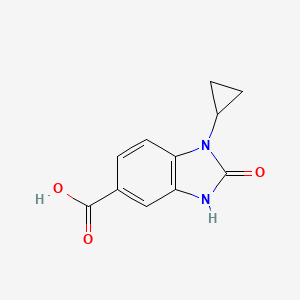
![2-[(2,5-Dimethylphenyl)sulfanyl]aniline](/img/structure/B3374467.png)

![1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone](/img/structure/B3374483.png)
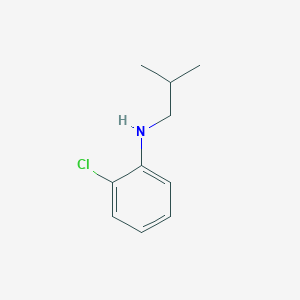
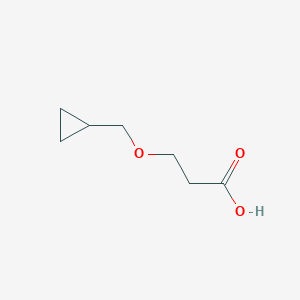
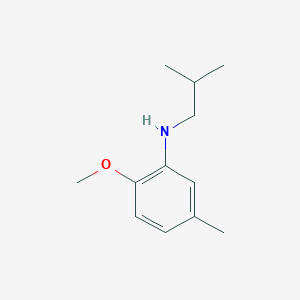

![2-Chloro-5H,6H,7H,8H,9H,10H-cycloocta[B]pyridine-3,4-dicarbonitrile](/img/structure/B3374535.png)
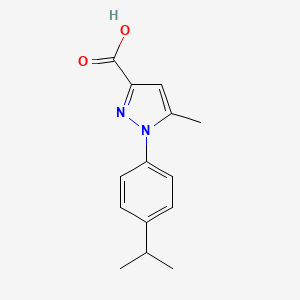
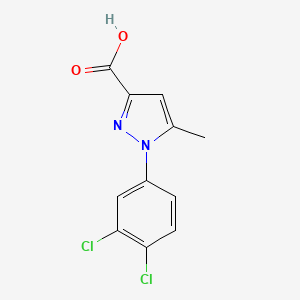
![3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline](/img/structure/B3374578.png)
![Methyl 2-[(cyclopropylmethyl)amino]acetate](/img/structure/B3374581.png)